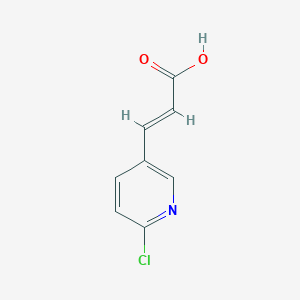

(E)-3-(6-Chloropyridin-3-yl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCOZQLIBKEIAJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Halogenated Pyridine Containing Acrylic Acid Scaffolds

The molecular architecture of (E)-3-(6-Chloropyridin-3-yl)acrylic acid is a composite of three distinct, yet synergistic, chemical motifs: a pyridine (B92270) ring, a halogen (chlorine) atom, and an acrylic acid side chain. The contextual significance of this arrangement lies in the well-established roles these components play in organic and medicinal chemistry.

Pyridine Scaffolds in Drug Design: The pyridine ring is a heterocyclic amine that is a bioisostere of benzene (B151609), meaning it has a similar shape and size but different electronic properties. ipinnovative.com This feature is frequently exploited in drug design, where replacing a benzene ring with a pyridine ring can modulate a molecule's properties, such as its ability to form hydrogen bonds, its basicity, and its solubility in water. mdpi.comnih.gov These modifications can lead to improved biological activity, better pharmacokinetic profiles, and reduced toxicity. ipinnovative.commdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors. researchgate.netbris.ac.uk Consequently, the pyridine scaffold is a privileged structure found in a vast number of pharmaceuticals. nih.gov

The Role of Halogenation: The inclusion of a halogen atom, in this case, chlorine, on the pyridine ring is a common strategy in medicinal chemistry. researchgate.net Halogens can significantly alter a molecule's physical and chemical properties. The chlorine atom is larger than hydrogen and can influence how a molecule fits into a biological target's binding site. researchgate.net Furthermore, its electron-withdrawing nature can affect the reactivity of the pyridine ring. nih.gov In drug development, halogenation is often used to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug candidate to its target. nih.gov The carbon-chlorine bond is relatively stable, making it a reliable feature in complex molecular designs. nih.gov

Acrylic Acid and its Derivatives: Acrylic acid and its derivatives are versatile monomers used extensively in the production of polymers, coatings, and adhesives. mdpi.commdpi.com In the context of pharmaceutical research, the acrylic acid moiety provides a reactive handle for further chemical modifications. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid halides, allowing for the covalent linkage of the scaffold to other molecules or its incorporation into larger, more complex structures. mdpi.com The double bond in the acrylic chain adds rigidity and defined stereochemistry to the molecule.

When combined, the halogenated pyridine-containing acrylic acid scaffold represents a versatile building block, offering a unique combination of properties: the biological relevance of the pyridine ring, the modulating effects of the halogen, and the synthetic flexibility of the acrylic acid group.

Research Landscape and Emerging Applications

Strategies for the Direct Synthesis of this compound

The direct synthesis of the title compound primarily relies on condensation reactions involving a suitable chloropyridine precursor.

The most common and direct route to this compound involves the use of 6-chloro-3-pyridinecarboxaldehyde, also known as 6-chloronicotinaldehyde (B1585923), as the starting material. This aldehyde contains the necessary chloropyridine core, which is then extended to form the acrylic acid side chain. The specific reaction conditions and the choice of reagents play a crucial role in the efficiency and yield of this transformation.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated acids and their derivatives. nih.gov In the context of preparing this compound, this reaction typically involves the condensation of 6-chloronicotinaldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid.

A widely employed variation is the Doebner modification of the Knoevenagel condensation. This method involves reacting the aldehyde with malonic acid in a basic solvent, such as pyridine, often with a catalytic amount of a stronger base like piperidine (B6355638). The reaction proceeds through the formation of a transient dibasic acid intermediate, which then undergoes decarboxylation under the reaction conditions to yield the desired α,β-unsaturated acrylic acid. google.com The use of pyridine as the solvent is often crucial for facilitating the decarboxylation step. google.com This one-pot procedure is generally efficient and provides the thermodynamically more stable E-isomer with high selectivity.

A typical reaction scheme for the synthesis of this compound via the Doebner-Knoevenagel reaction is depicted below:

Scheme 1: Synthesis of this compound via Doebner-Knoevenagel Condensation

6-Chloronicotinaldehyde reacts with malonic acid in the presence of pyridine and a catalytic amount of piperidine to yield this compound.

The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the final product.

Derivatization and Functionalization of the this compound Moiety

The carboxylic acid group and the double bond in this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The carboxylic acid functionality of this compound can be readily converted into esters and amides through standard synthetic protocols.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The choice of alcohol determines the nature of the resulting ester. For instance, reaction with ethanol (B145695) would yield ethyl (E)-3-(6-chloropyridin-3-yl)acrylate. These esterification reactions are often carried out under conditions that facilitate the removal of water to drive the equilibrium towards the product.

Amidation involves the reaction of the carboxylic acid, or a more reactive derivative like an acyl chloride, with an amine. Direct coupling of the carboxylic acid with an amine is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine to form the desired amide. This two-step process is often highly efficient. A recent development in the synthesis of acrylamides utilizes the Doebner-Knoevenagel condensation under mild conditions, which can tolerate a wide array of functional groups and affords the E-isomer with high selectivity. googleapis.com

The following table summarizes the key reactants and expected products for these derivatization reactions:

| Reactant of this compound | Reagent | Product |

| Carboxylic Acid | Alcohol (e.g., Ethanol) | Ester (e.g., Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate) |

| Carboxylic Acid | Amine (e.g., Aniline) | Amide (e.g., N-phenyl-(E)-3-(6-chloropyridin-3-yl)acrylamide) |

| Acyl Chloride | Amine (e.g., Aniline) | Amide (e.g., N-phenyl-(E)-3-(6-chloropyridin-3-yl)acrylamide) |

Beyond simple esters and amides, the this compound moiety can be transformed into a variety of other structurally related acrylic acid derivatives. The reactivity of the double bond and the carboxylic acid group allows for a range of chemical modifications. For example, the double bond can undergo addition reactions, such as halogenation or hydrogenation, to introduce new functional groups. Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, providing another point for further derivatization.

Utilization of this compound as a Building Block in Complex Heterocycle Synthesis

One of the most significant applications of this compound and its derivatives is their use as versatile building blocks in the synthesis of complex heterocyclic compounds. The presence of multiple reactive sites allows for its participation in various cyclization and cycloaddition reactions.

For instance, derivatives of this compound can serve as precursors for the synthesis of quinolone derivatives. Quinolones are an important class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of quinolones often involves the cyclization of appropriately substituted aniline (B41778) derivatives with β-keto esters or related compounds. While direct synthesis from this compound itself may require several steps, its derivatives, such as the corresponding β-keto ester, could potentially be employed in classic quinolone syntheses like the Conrad-Limpach or Gould-Jacobs reactions.

Furthermore, the α,β-unsaturated carbonyl system in this compound and its derivatives makes them suitable substrates for various cycloaddition reactions , such as Diels-Alder reactions, which are powerful tools for the construction of six-membered rings. The electron-withdrawing nature of the pyridine ring can influence the reactivity and regioselectivity of these reactions, leading to the formation of complex polycyclic structures.

The general utility of acrylic acid derivatives in the synthesis of heterocyclic compounds is well-established, and by extension, this compound represents a valuable starting material for accessing novel heterocyclic scaffolds containing the 6-chloropyridine motif.

Catalytic Approaches in the Synthesis of this compound and Its Derivatives

Transition metal-catalyzed decarboxylative cross-coupling has emerged as a powerful method for forming carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as substitutes for traditional organometallic reagents. researchgate.netnih.gov This approach is particularly valuable for acrylic acids, where the removal of CO₂ can drive the formation of a new bond at the α- or β-position of the original alkene.

A notable example is the Rh(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivolyl oximes to yield substituted pyridines. nih.govacs.org This reaction proceeds with high regioselectivity, affording 5-substituted pyridines. nih.gov The methodology is tolerant of various functional groups on the acrylic acid, including alkyl, aryl, and heteroaryl substituents. nih.govacs.org Applying this strategy to this compound could provide a route to complex polypyridyl structures.

Other transition metals like palladium and iron also catalyze decarboxylative couplings. Palladium-catalyzed reactions have been developed for the decarboxylative/direct C-H alkenylation of heteroarenes with acrylic acids. researchgate.net Furthermore, an iron-facilitated decarboxylative cross-coupling between α-oxocarboxylic acids and acrylic acids in aqueous solution provides an efficient pathway to α,β-unsaturated carbonyls. acs.org These methods highlight the broad potential of using this compound as a substrate in decarboxylative strategies to forge new C-C bonds.

The table below summarizes findings from a study on the Rh(III)-catalyzed decarboxylative coupling of various acrylic acids.

| Acrylic Acid Derivative (R-CH=CH-COOH) | Coupling Partner | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|---|

| (E)-Non-2-enoic acid | (E)-1-Phenylbut-2-en-1-one O-pivaloyl oxime | [RhCpCl₂]₂, AgSbF₆ | 5-Heptyl-2-methyl-3-phenylpyridine | 75 |

| Cinnamic acid | (E)-1-Phenylbut-2-en-1-one O-pivaloyl oxime | [RhCpCl₂]₂, AgSbF₆ | 2-Methyl-3,5-diphenylpyridine | 85 |

| 3-(Thiophen-2-yl)acrylic acid | (E)-1-Phenylbut-2-en-1-one O-pivaloyl oxime | [RhCpCl₂]₂, AgSbF₆ | 2-Methyl-3-phenyl-5-(thiophen-2-yl)pyridine | 72 |

| Acrylic acid | (E)-1,3-Diphenylprop-2-en-1-one O-pivaloyl oxime | [RhCpCl₂]₂, AgSbF₆ | 3,5-Diphenylpyridine | 71 |

Data sourced from research on Rh(III)-catalyzed decarboxylative couplings. nih.govacs.org

In many modern synthetic transformations, a functional group is used to direct a reaction to a specific site before being removed, leaving no trace of its presence in the final product. The carboxylic acid group is an exemplary "traceless activating group" or "traceless directing group". rsc.orgsemanticscholar.orgresearchgate.net It can coordinate to a metal catalyst, facilitating C-H activation at a nearby position (e.g., ortho-C-H functionalization), after which the carboxyl group is cleaved through in situ decarboxylation. rsc.orgsemanticscholar.org

This strategy overcomes limitations of traditional methods by enabling regioselective functionalization of otherwise unreactive C-H bonds. researchgate.net The Rh(III)-catalyzed synthesis of pyridines mentioned previously is a prime example of this concept. nih.govacs.org In that reaction, the carboxylic acid moiety of the acrylic acid derivative serves as a traceless activating group; it facilitates the catalytic cycle but is ultimately lost as CO₂, resulting in a highly regioselective product that would be difficult to obtain otherwise. nih.govacs.org This approach avoids the need for pre-functionalized substrates and enhances synthetic efficiency.

The concept has been broadly applied in the ortho-arylation of benzoic acids, where the carboxyl group directs the reaction before being removed via copper- or silver-catalyzed protodecarboxylation. semanticscholar.org This principle could be extended to derivatives of this compound to achieve novel functionalizations on the pyridine ring, directed by the transient coordinating effect of the carboxyl group.

Green Chemistry Aspects in Synthetic Methodologies (e.g., Ultrasound Irradiation)

Adopting green chemistry principles is essential for developing sustainable synthetic processes. unibo.itsphinxsai.com One effective technique is the use of ultrasound irradiation (sonochemistry), which can accelerate reaction rates, increase yields, and enable reactions under milder conditions, often in environmentally benign solvents like water. preprints.orgnih.gov

Ultrasound-assisted synthesis has been successfully applied to a wide range of heterocyclic compounds. The physical phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, leading to a dramatic increase in reaction rates. nih.gov This method often reduces reaction times from hours to minutes and improves yields compared to conventional heating. preprints.orgnih.gov For example, the synthesis of 1,2,4-triazole (B32235) derivatives was achieved in 39–80 minutes with 65–80% yields using ultrasound, whereas conventional methods required 10–36 hours for moderate yields. nih.gov

The synthesis of this compound or its subsequent transformations could be significantly improved by employing ultrasound. This green approach minimizes energy consumption and can reduce the need for harsh reagents or catalysts, aligning with the goals of sustainable chemistry. rsc.orgresearchgate.net

The following table provides a comparison between conventional and ultrasound-assisted methods for the synthesis of representative heterocyclic compounds, highlighting the advantages of sonochemistry.

| Reaction Type | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Synthesis of 1,2,4-Triazole Derivatives nih.gov | Conventional Heating | 10–36 h | Moderate |

| Ultrasound Irradiation | 39–80 min | 65–80 | |

| Synthesis of 5-Arylisoxazole Derivatives preprints.org | Conventional Heating | Not specified | 56–80 |

| Ultrasound Irradiation | Not specified | 84–96 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of each proton. For (E)-3-(6-Chloropyridin-3-yl)acrylic acid, the trans-configuration of the acrylic acid moiety is confirmed by a large coupling constant (typically >15 Hz) between the two vinylic protons.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine (B92270) ring, the acrylic acid double bond, and the carboxyl group are distinct and diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Hα (vinylic) | ~6.5 | - |

| Hβ (vinylic) | ~7.6 | - |

| H2 (pyridine) | ~8.6 | ~151 |

| H4 (pyridine) | ~8.0 | ~140 |

| H5 (pyridine) | ~7.5 | ~125 |

| COOH | ~12.0 | ~170 |

| Cα (vinylic) | - | ~120 |

| Cβ (vinylic) | - | ~145 |

| C2 (pyridine) | - | ~151 |

| C3 (pyridine) | - | ~135 |

| C4 (pyridine) | - | ~140 |

| C5 (pyridine) | - | ~125 |

| C6 (pyridine) | - | ~152 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., DEPT, HMQC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are powerful tools for establishing atomic connectivity. Distortionless Enhancement by Polarization Transfer (DEPT) experiments distinguish between CH, CH₂, and CH₃ groups. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) H-C correlations, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. Key absorptions for this compound would include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C=C stretching from the alkene and pyridine ring, and C-Cl stretching.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The C=C double bond and the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Table 2: Expected IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Weak |

| C-H (Aromatic/Vinylic) | Stretching | 3100-3000 | Strong |

| C=O (Carboxylic Acid) | Stretching | ~1700 | Moderate |

| C=C (Alkene/Pyridine) | Stretching | ~1640, ~1590 | Strong |

| C-O (Carboxylic Acid) | Stretching | ~1300 | Moderate |

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can be used to deduce the structure of the molecule.

For this compound (molecular weight approximately 183.59 g/mol ), the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with two peaks separated by two mass units (M and M+2) in an approximate 3:1 intensity ratio. Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH), water (H₂O), or cleavage of the acrylic chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the conjugated system within the molecule. The extended π-system of this compound, encompassing the pyridine ring and the acrylic acid moiety, is expected to result in strong π → π* transitions in the UV region.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state. An XRD study of this compound would confirm the E-configuration of the double bond and reveal how the molecules pack in the crystal, including any hydrogen bonding involving the carboxylic acid groups. While no published crystal structure for this specific compound is readily available, data for similar structures like (E)-3-(pyridin-4-yl)acrylic acid show planar conformations with extensive hydrogen bonding networks. researchgate.net

Analysis of Molecular Conformation and Dihedral Angles

The molecule of (E)-3-(pyridin-4-yl)acrylic acid is nearly planar, which is characteristic of conjugated systems. The E-configuration about the C=C double bond is confirmed by the arrangement of the substituents. A critical parameter defining the molecule's conformation is the torsion angle between the pyridine ring and the acrylic acid moiety. For (E)-3-(pyridin-4-yl)acrylic acid, the C8—C4—C3—C2 torsion angle has been reported to be -6.1(2)°. nih.govresearchgate.net This small deviation from 0° indicates a slight twist between the plane of the pyridine ring and the plane of the acrylic acid group.

| Selected Torsion Angle of (E)-3-(pyridin-4-yl)acrylic acid | |

| Atoms | **Angle (°) ** |

| C8—C4—C3—C2 | -6.1(2) |

This interactive data table will be updated with the specific dihedral angles for this compound when the data becomes available.

Investigation of Crystal Packing and Intermolecular Interactions

The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid is stabilized by a network of intermolecular interactions that dictate the packing of the molecules in the solid state. nih.govresearchgate.net These non-covalent interactions are fundamental to the supramolecular architecture.

Hydrogen Bonding: A prominent feature of the crystal packing is the presence of strong O—H···N hydrogen bonds. nih.govresearchgate.net These interactions link the carboxylic acid group of one molecule to the nitrogen atom of the pyridine ring of an adjacent molecule, forming chains that propagate along the direction. nih.govresearchgate.net

A Hirshfeld surface analysis of (E)-3-(pyridin-4-yl)acrylic acid has quantified the contributions of various intermolecular contacts, with H···H, O···H/H···O, N···H/H···N, and C···H/H···C interactions being the most significant. researchgate.net

| Intermolecular Interactions in (E)-3-(pyridin-4-yl)acrylic acid | |

| Interaction Type | Description |

| O—H···N | Forms chains along the direction |

| C—H···O | Links adjacent chains |

| π–π stacking | Contributes to the 3D structure |

This interactive data table will be populated with the specific intermolecular interactions for this compound upon the availability of its crystallographic data.

Computational and Theoretical Chemistry Studies

Quantum Chemical Analyses

Quantum Theory of Atoms in Molecules (QTAIM):A topological analysis of the electron density to characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) within (E)-3-(6-Chloropyridin-3-yl)acrylic acid through QTAIM has not been reported.

Efforts to broaden the search to closely related analogs also failed to yield data that could be responsibly extrapolated to meet the specific requirements of the requested article. The scientific community has yet to publish a dedicated computational investigation into the properties of this compound with the depth and specificity required.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from rotation around the single bonds, particularly the C-C bond linking the acrylic acid group to the pyridine (B92270) ring and the C-O bond in the carboxyl group. Conformational analysis involves mapping the energy of the molecule as a function of these rotational angles (dihedrals). lumenlearning.com

A potential energy surface (PES) scan can be performed by systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. This reveals the lowest energy conformations (global and local minima) and the energy barriers to rotation (transition states). For the acrylic acid moiety, four planar conformations are typically considered. researchgate.net The presence of the bulky chloropyridine ring would influence the relative stability of these conformers due to steric effects. ccspublishing.org.cn

Table 2: Hypothetical Relative Energies of Key Conformations

| Dihedral Angle (Py-C-C=C) | Dihedral Angle (C-C-O-H) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| 180° (anti-periplanar) | 0° (syn-periplanar) | 0.0 | Most Stable |

| 180° (anti-periplanar) | 180° (anti-periplanar) | 8.5 | Meta-stable |

| 0° (syn-periplanar) | 0° (syn-periplanar) | 15.2 | Unstable (Steric Hindrance) |

Note: This table presents a hypothetical energy landscape for illustrative purposes. Actual values would require specific quantum chemical calculations.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its solvent environment. nih.gov Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally efficient for calculating how a solvent's polarity affects properties like dipole moment, electronic transition energies, and the stability of different conformers. For this compound, a polar solvent would be expected to stabilize more polar conformers and influence the acidity of the carboxylic proton. researchgate.net

Explicit Solvation Models: Individual solvent molecules are included in the simulation. This approach is more computationally intensive but allows for the direct study of specific molecule-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules.

Studies on related chloropyridines show that solvent polarity can accelerate substitution reactions, highlighting the importance of solvent considerations in reactivity predictions. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. lp.edu.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.

An MD simulation of this compound in a solvent box (e.g., water) could provide insights into:

Conformational Flexibility: How the molecule samples different rotational conformations at a given temperature. lp.edu.ua

Solvation Structure: The arrangement and dynamics of solvent molecules around the solute, including the stability and lifetime of hydrogen bonds to water.

Aggregation Behavior: How multiple molecules interact and potentially aggregate in solution, driven by hydrogen bonding and π-stacking.

Simulations on poly(acrylic acid) have shown that environmental factors like pH and salt concentration dramatically alter chain conformation, demonstrating the power of MD to capture complex dynamic processes. rsc.orgwhiterose.ac.uk

Theoretical Prediction of Charge Transfer Sites

The electronic structure of the molecule determines its reactivity. DFT calculations can be used to map out the sites most susceptible to nucleophilic or electrophilic attack and to understand internal charge transfer characteristics.

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution. Negative potential regions (typically colored red) are rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack. For this molecule, the oxygen atoms of the carboxyl group and the nitrogen of the pyridine ring are expected to be regions of negative potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The spatial distribution of these orbitals reveals the likely sites for charge transfer in a reaction. DFT studies on similar pyridine derivatives use FMO analysis to predict reactive sites. ijcce.ac.irnih.govelectrochemsci.org

Analysis of these properties helps in predicting how this compound might interact with other reagents or biological targets.

Biological Activities and Mechanistic Insights

Insecticidal Activity and Agrochemical Relevance

The structural backbone of (E)-3-(6-chloropyridin-3-yl)acrylic acid is closely related to that of neonicotinoid insecticides, which are known for their potent effects on the insect nervous system. nih.govresearchgate.net This has prompted research into its insecticidal properties and its potential as a lead compound in the development of new pest management agents.

Neonicotinoid insecticides are a significant class of agrochemicals that act as agonists on insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death. nih.govagriculturejournals.cz Many commercial neonicotinoids, such as imidacloprid (B1192907) and thiacloprid, feature a chloropyridinyl moiety, a key structural component also present in this compound. nih.govresearchgate.netnih.gov

Studies on novel neonicotinoid analogs derived from acrylic acid have demonstrated notable insecticidal activity. In one study, a series of compounds synthesized from N-((6-chloropyridin-3-yl)methyl)ethane-1,2-diamine and cyanoacrylate derivatives showed potent activity against the brown planthopper (Nilaparvata lugens), a major pest in rice cultivation. nih.gov At a concentration of 500 mg/L, several of these derivative compounds, which share the 6-chloro-pyridin-3-yl group, exhibited high mortality rates, comparable to commercial insecticides like pymetrozine and nitenpyram. nih.gov For instance, compounds designated as 3a, 3c, and 3e showed mortality rates of 91.2%, 92.0%, and 90.3%, respectively, against N. lugens. nih.gov This suggests that the acrylic acid framework can be effectively integrated into molecules that mimic the mode of action of established neonicotinoids.

**Table 1: Comparative Insecticidal Activity against *Nilaparvata lugens***

| Compound | Mortality Rate (%) at 500 mg/L |

|---|---|

| Derivative 3a | 91.2% |

| Derivative 3c | 92.0% |

| Derivative 3e | 90.3% |

| Derivative 3d | 53.3% |

| Derivative 3f | 66.0% |

| Derivative 3i | 51.8% |

| Derivative 3l | 56.4% |

| Pymetrozine (Control) | 100% |

| Nitenpyram (Control) | 100% |

Data sourced from a study on novel neonicotinoid analogs. nih.gov

The insecticidal potency of compounds derived from the this compound scaffold is highly dependent on their specific molecular structure. Research into structure-activity relationships (SAR) has revealed that modifications to different parts of the molecule can significantly alter its biological activity. nih.gov

In the study of dihydropyridine analogs, the nature of the substituents on the molecule was found to be a critical determinant of efficacy against N. lugens. nih.gov Specifically, compounds where the substituent (designated R₁) was a benzyl, 4-methylbenzyl, or 4-ethoxybenzyl group (compounds 3a, 3c, and 3e, respectively) displayed the highest insecticidal activities, with mortality rates exceeding 90%. nih.gov In contrast, when the substituents were varied to other groups, the activity was moderate, with mortality rates typically ranging from 51% to 66%. nih.gov This indicates that the size, shape, and electronic properties of these substituent groups play a crucial role in the molecule's ability to interact with the target site in the insect's nervous system.

Antimicrobial Properties

Beyond its agrochemical relevance, derivatives of acrylic acid have been explored for their antimicrobial capabilities, showing activity against a range of pathogenic bacteria and fungi.

Research has shown that derivatives of acrylic acid possess broad-spectrum antibacterial properties. Studies on (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid and its metal complexes demonstrated activity against both Gram-positive and Gram-negative bacteria. dergipark.org.tr The tested Gram-positive strains included Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Listeria monocytogenes. dergipark.org.tr The Gram-negative panel consisted of Pseudomonas aeruginosa and Escherichia coli. dergipark.org.tr

The efficacy, as measured by the minimum inhibitory concentration (MIC), varied among the different derivatives and bacterial species. For example, certain copper (II) and cobalt (II) complexes of the acrylic acid derivative showed enhanced activity against E. coli, S. aureus, and L. monocytogenes when compared to the parent acid. dergipark.org.tr Furthermore, some synthesized neonicotinoid analogs have shown favorable activity against tomato bacterial wilt, indicating potential applications in controlling plant pathogens. nih.gov

The antifungal potential of acrylic acid derivatives has also been documented. Studies involving related structures, such as (E)-3-(furan-2-yl)acrylic acid, have demonstrated an inhibitory effect on various Candida species, which are common human fungal pathogens. nih.gov These compounds have been shown to reduce the development of key virulence structures like pseudohyphae. nih.govscielo.br

In a study of (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid derivatives, compounds were tested against the yeast Candida albicans. dergipark.org.tr The results indicated that specific metal complexes of the parent acid exhibited notable antifungal activity. In particular, a copper(II) complex (compound 12) was identified as having the most potent effect against C. albicans. dergipark.org.tr

The antimicrobial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For derivatives of (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid, MIC values were established against a panel of microbes. dergipark.org.tr

The results showed a wide range of activities. For instance, against the Gram-positive bacterium S. aureus, MIC values for some of the most active compounds were as low as 15.60 µg/mL. dergipark.org.tr Against the Gram-negative E. coli, certain derivatives also achieved MIC values of 15.60 µg/mL. dergipark.org.tr The most effective compound against C. albicans demonstrated an MIC of 15.60 µg/mL. dergipark.org.tr These findings highlight the potential of the acrylic acid scaffold in developing new antimicrobial agents.

Table 2: Minimum Inhibitory Concentrations (MIC) of an Acrylic Acid Derivative Series (µg/mL)

| Microorganism | Type | Compound 1 | Compound 2 | Compound 4 | Compound 8 | Compound 12 | Compound 13 |

|---|---|---|---|---|---|---|---|

| Bacillus subtilis | Gram-positive | 31.25 | 31.25 | >125 | 62.50 | 62.50 | 62.50 |

| Enterococcus faecalis | Gram-positive | 62.50 | 62.50 | 62.50 | 62.50 | 62.50 | 31.25 |

| Staphylococcus aureus | Gram-positive | 62.50 | >125 | 62.50 | 62.50 | 62.50 | 15.60 |

| Listeria monocytogenes | Gram-positive | 62.50 | >125 | 62.50 | 31.25 | 31.25 | 62.50 |

| Escherichia coli | Gram-negative | 62.50 | >125 | 15.60 | 62.50 | 15.60 | 62.50 |

| Pseudomonas aeruginosa | Gram-negative | >125 | >125 | >125 | 31.25 | 62.50 | 62.50 |

| Candida albicans | Fungus | >125 | >125 | >125 | 62.50 | 15.60 | 62.50 |

Data adapted from a study on (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid derivatives and their metal complexes. dergipark.org.tr

Antiviral Efficacy

Inhibition of Plant Viruses (e.g., Tobacco Mosaic Virus)

Research into the antiviral properties of trans-3-aryl acrylic acids has identified this class of compounds as a promising template for the development of novel agents against plant viruses like the Tobacco Mosaic Virus (TMV). Studies on a series of these compounds have demonstrated that many exhibit significant antiviral activity. For instance, a close structural analog, trans-3-(3-Pyridyl)acrylic acid, has been noted for its activity against TMV. medchemexpress.com

However, specific inhibitory data for this compound against TMV is not detailed in the primary research literature. A comprehensive study evaluating a range of trans-3-aryl acrylic acids for anti-TMV activity did not include this specific chloro-pyridyl derivative in its tested compounds. nih.gov While the general acrylic acid scaffold is considered important for antiviral action, the influence of the chloro- and pyridinyl-substituents on the efficacy of this specific molecule is yet to be determined. nih.gov

Enzyme Inhibition Studies

The potential for this compound to act as an inhibitor of clinically and agriculturally relevant enzymes is an area of scientific interest, though specific data remains largely unpublished.

Inhibition of Urease from Diverse Sources

Urease is a nickel-containing enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a key strategy for treating such infections. nih.govnih.gov Various chemical scaffolds, including metal complexes of acrylic acid derivatives, have been investigated as urease inhibitors. nih.gov Despite this, there are currently no specific studies available that have evaluated or reported on the urease inhibitory activity of this compound.

α-Glucosidase Inhibition and Related Glycosidase Activities

Inhibitors of α-glucosidase are therapeutic agents used in the management of type 2 diabetes, as they can delay carbohydrate digestion and lower postprandial blood glucose levels. Although various natural and synthetic compounds are being explored for this purpose, there is a lack of specific research data on the α-glucosidase inhibitory potential of this compound.

Plant Resistance Induction and Phytoprotective Effects

Inducing a plant's innate immune system, a process known as systemic acquired resistance (SAR), is a modern strategy for crop protection. mdpi.com Chemical elicitors can trigger these defense pathways, leading to broad-spectrum disease resistance. Known inducers include compounds like salicylic acid and its synthetic analogs. mdpi.com However, there is no current research to indicate that this compound has been tested for or possesses the ability to induce plant resistance or exert phytoprotective effects.

Elucidation of Biological Mechanisms of Action

The elucidation of a compound's biological mechanism of action is a critical step in understanding its potential therapeutic effects and toxicity. This process typically involves a combination of computational and experimental techniques to identify molecular targets and characterize the interactions at a molecular level.

Despite a thorough search of scientific literature, no specific molecular docking studies featuring this compound as the ligand of interest have been found. Such studies would be instrumental in identifying potential protein targets and understanding the structural basis of its activity.

Receptor binding assays are experimental procedures used to measure the affinity of a ligand for a particular receptor. The data from these assays, often expressed as an inhibition constant (Ki) or an IC50 value, are crucial for quantifying the potency of a compound.

Pharmacophore modeling, on the other hand, is an abstract computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target receptor. nih.govdergipark.org.tr A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). dergipark.org.tr These models are valuable tools for virtual screening to identify new, structurally diverse compounds with the potential for similar biological activity. nih.gov

There is currently no available data on the receptor binding affinities of this compound for any specific biological target. Consequently, no pharmacophore models have been developed or published that are based on or include this particular compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of the Chloropyridine Moiety on Biological Activity

The 6-chloropyridin-3-yl moiety is a well-established pharmacophore in medicinal and agricultural chemistry, most notably as a key component of neonicotinoid insecticides. wikipedia.org This structural fragment is critical for the binding and activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to its potent insecticidal effects. wikipedia.org The presence of the chlorine atom at the 6-position of the pyridine (B92270) ring significantly influences the electronic properties of the ring system, which can be crucial for receptor interaction.

In compounds related to (E)-3-(6-chloropyridin-3-yl)acrylic acid, the chloropyridine group has been associated with a range of biological activities. Studies on various derivatives have demonstrated that this moiety can confer antibacterial, antifungal, and antitumor properties. researchgate.netmdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the chlorine atom can engage in halogen bonding and alter the molecule's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. eurochlor.org For instance, previous SAR studies on 1-phenylbenzazepine derivatives have indicated that the inclusion of a 6-chloro group can enhance affinity for the dopamine (B1211576) D1 receptor. mdpi.com Therefore, the 6-chloropyridin-3-yl moiety in the title compound is predicted to be a primary determinant of its biological activity, dictating the nature and strength of its interaction with specific biological targets.

Role of the Acrylic Acid Functional Group and (E)-Stereochemistry

The acrylic acid functional group consists of a carboxylic acid directly attached to a vinyl group. This arrangement provides several key features that contribute to biological activity. The carboxylic acid is ionizable at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with amino acid residues in a target protein, such as receptors or enzymes. researchgate.net Furthermore, the conjugated double bond makes the β-carbon susceptible to nucleophilic attack in a Michael addition reaction, which could lead to covalent and irreversible inhibition of a target enzyme. researchgate.net This reactivity is a known mechanism for the biological activity of some acrylic acid derivatives. researchgate.net

The stereochemistry of the double bond is critical. The (E)-configuration (from the German entgegen, meaning "opposite") specifies that the higher-priority substituents on each carbon of the double bond are on opposite sides. This results in a trans-like, more linear, and rigid geometry compared to the (Z)-isomer. This specific spatial arrangement of the chloropyridine ring relative to the carboxylic acid group is often essential for a precise fit into a binding site. nih.govnih.gov A change to the (Z)-isomer would significantly alter the molecule's shape, likely disrupting the optimal interactions with a biological target and leading to a dramatic decrease or complete loss of activity. This principle of stereospecificity is fundamental in drug design, where only one isomer frequently exhibits the desired biological effect. nih.govnih.gov

Impact of Substituent Variations on Pharmacological or Agrochemical Profile

While direct SAR studies on this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for predictions based on related structures. Modifying the core structure and observing the resulting changes in biological activity is a cornerstone of drug and pesticide discovery.

Variations could include:

Modification of the Chlorine Substituent: Replacing the chlorine atom with other halogens (F, Br, I) would alter the steric and electronic properties. A fluorine atom might increase metabolic stability, while bromine or iodine could change binding interactions. Moving the chlorine to a different position on the pyridine ring would likely alter receptor affinity significantly.

Substitution on the Pyridine Ring: Adding small alkyl or electron-withdrawing groups to other positions on the pyridine ring could fine-tune the electronic nature and steric profile of the molecule, potentially enhancing activity or selectivity.

Modification of the Acrylic Acid Moiety: Esterification or amidation of the carboxylic acid would neutralize its charge and increase lipophilicity, which could improve cell membrane permeability but would prevent ionic bonding with a target. Adding substituents to the α- or β-positions of the acrylic chain would alter the geometry and reactivity of the Michael acceptor. nih.gov

The following table summarizes SAR findings from related classes of heterocyclic compounds, illustrating the potential impact of such modifications.

| Compound Class | Modification | Observed Effect on Biological Activity | Reference(s) |

| Pyridine-containing Thiazolidinones | Addition of electron-withdrawing groups (-Cl, -NO₂) to an attached phenyl ring | Favorable for anti-inflammatory activity | researchgate.net |

| Arylvinylquinolines | Introduction of an ortho-substituent on a terminal phenyl ring | Compromised antiplasmodial potency | nih.gov |

| Benzophenone Derivatives | Introduction of an amino group to the α-position of an arylpropionyl residue | Decreased anti-malarial activity | nih.gov |

| Indane-containing Diamide Insecticides | Change of stereochemistry at an indane moiety | The R-configuration showed significantly better insecticidal activity | mdpi.com |

This table presents data from related but structurally distinct compounds to illustrate general SAR principles.

Establishment of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the efficacy of novel, yet-to-be-synthesized molecules, thereby streamlining the discovery process and reducing costs. nih.gov

For a series of analogs of this compound, a QSAR model could be developed as follows:

Data Set Collection: A set of derivatives would be synthesized, and their biological activity (e.g., IC₅₀ or EC₅₀ values) would be experimentally determined. This forms the "training set." mdpi.com

Descriptor Calculation: For each molecule in the training set, a wide range of molecular descriptors would be calculated. These are numerical values that represent different physicochemical properties of the molecules. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links the descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used to build the model. mdpi.com

Commonly used molecular descriptors in QSAR studies are listed in the table below.

| Descriptor Class | Examples | Description |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describe the electronic aspects of the molecule, influencing electrostatic and covalent interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describe the size and shape of the molecule, which are critical for receptor fitting. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Describes the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Topological | Connectivity indices, Wiener index | Numerical values derived from the 2D graph representation of the molecule. |

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights by analyzing the 3D fields surrounding the molecules. researchgate.net For example, a CoMFA model could generate contour maps indicating regions where bulky groups would increase activity (sterically favorable) or where positive charge would be beneficial (electrostatically favorable). Such predictive models, once established and validated, would be powerful tools to guide the rational design of more potent analogs of this compound. researchgate.net

Medicinal and Agrochemical Chemistry Prospects

Development as Lead Compounds for Therapeutic Agents

While direct studies on (E)-3-(6-Chloropyridin-3-yl)acrylic acid as a therapeutic agent are not extensively documented in publicly available literature, its structural motifs are present in compounds with recognized biological activities. The pyridine (B92270) ring is a key component in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other interactions with biological targets. Similarly, acrylic acid derivatives have been explored for a range of therapeutic applications.

Research into related compounds suggests potential avenues for development. For instance, various derivatives of pyridine-containing amides and esters have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. The core structure of this compound could serve as a foundational template for generating libraries of analogous compounds to be screened against various disease targets. The reactivity of the carboxylic acid group allows for the straightforward synthesis of amides and esters, enabling the exploration of structure-activity relationships (SAR).

Table 1: Examples of Biologically Active Pyridine and Acrylic Acid Derivatives

| Compound Class | Therapeutic Area | Reported Activity |

| Pyridinecarboxamides | Oncology | Inhibition of specific kinases |

| Phenylacrylic Acids | Anti-inflammatory | Modulation of inflammatory pathways |

| Nicotinic Acid Derivatives | Cardiovascular | Lipid-lowering effects |

Applications in Crop Protection and Pest Management

The 6-chloropyridin-3-yl moiety is a critical component of several successful neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid. These compounds act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects, leading to paralysis and death. This established activity of the chloropyridine group suggests that derivatives of this compound could be investigated as novel insecticides.

Furthermore, research on compounds with similar structures has indicated potential for fungicidal activity. For example, a study on a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines showed that some of these compounds exhibited moderate to weak fungicidal and insecticidal activities. This indicates that the 6-chloropyridin-3-yl scaffold can be incorporated into molecules with diverse agrochemical applications. The acrylic acid portion of the molecule could be modified to create esters or amides, potentially leading to new classes of pesticides with different modes of action or improved properties.

Table 2: Agrochemicals and Related Compounds with a Chloropyridine Moiety

| Compound | Type of Agrochemical | Mode of Action |

| Imidacloprid | Insecticide | Nicotinic Acetylcholine Receptor (nAChR) agonist |

| Acetamiprid | Insecticide | Nicotinic Acetylcholine Receptor (nAChR) agonist |

| Clopyralid | Herbicide | Synthetic auxin |

| Picloram | Herbicide | Synthetic auxin |

Strategies for Enhancing Bioavailability and Selectivity

For any compound to be a successful therapeutic agent or agrochemical, it must possess favorable pharmacokinetic properties, including good bioavailability and selectivity towards its intended target. For this compound and its derivatives, several strategies could be employed to enhance these characteristics.

Enhancing Bioavailability: The bioavailability of a compound is influenced by its solubility, permeability, and metabolic stability. The carboxylic acid group of this compound can be modified to improve these properties.

Prodrug Approach: Conversion of the carboxylic acid to an ester or an amide can increase lipophilicity, potentially improving membrane permeability and oral absorption. These prodrugs can then be hydrolyzed in vivo to release the active acidic compound.

Structural Modification: Introducing polar functional groups at other positions on the pyridine ring or the acrylic chain could modulate solubility.

Enhancing Selectivity: Selectivity is crucial to minimize off-target effects and toxicity. For therapeutic agents, this means targeting a specific receptor or enzyme, while for agrochemicals, it involves targeting the pest species while sparing beneficial organisms and the environment.

Structure-Based Drug Design: If the biological target is known, computational modeling and X-ray crystallography can be used to design derivatives of this compound that bind with high affinity and specificity to the target's active site.

Combinatorial Chemistry and High-Throughput Screening: Synthesizing a large library of derivatives with diverse substituents and screening them against the target and off-targets can identify compounds with improved selectivity profiles.

Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can fine-tune the binding interactions and improve selectivity.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

Current synthetic strategies for compounds structurally similar to (E)-3-(6-Chloropyridin-3-yl)acrylic acid often rely on established organic chemistry reactions. For instance, a common approach for preparing pyridine (B92270) acrylic acids involves the reaction of a pyridine formaldehyde with malonic acid in a suitable solvent like pyridine, often with a catalyst such as piperidine (B6355638) google.com.

Future research should prioritize the development of more efficient and sustainable synthetic routes. This includes the exploration of:

Greener Solvents and Catalysts: Investigating the use of environmentally benign solvents and catalysts to minimize the environmental footprint of the synthesis.

Continuous Flow Chemistry: Implementing continuous flow manufacturing processes could offer advantages in terms of safety, scalability, and product consistency.

Biocatalysis: The use of enzymes or whole-cell biocatalysts could provide highly selective and sustainable methods for the production of this compound and its precursors.

Conventional acrylic acid production is heavily reliant on fossil fuels, specifically the oxidation of propylene fau.euazom.com. A shift towards bio-based feedstocks is crucial for sustainability. Research into producing acrylic acid from renewable resources like lactic acid, derived from carbohydrate fermentation, is a promising avenue fau.euazom.comresearchgate.netmdpi.com. Integrating such bio-based acrylic acid precursors into the synthesis of this compound would significantly enhance its sustainability profile.

| Synthetic Approach | Description | Potential Advantages |

| Knoevenagel Condensation | Reaction of 6-chloronicotinaldehyde (B1585923) with malonic acid or its derivatives. | Well-established, versatile for various substitutions. |

| Heck Coupling | Palladium-catalyzed coupling of 3-bromo-6-chloropyridine with acrylic acid or its esters. | Good functional group tolerance. |

| Biocatalytic Routes | Use of enzymes to catalyze key steps in the synthesis. | High selectivity, mild reaction conditions, reduced waste. |

Deeper Mechanistic Elucidation of Biological Activities

The biological activities of this compound are not yet extensively characterized. However, the constituent moieties provide clues to its potential mechanisms of action. Pyridine derivatives are known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties mdpi.comsemanticscholar.orgmdpi.comresearchgate.net. Similarly, acrylic acid derivatives have been investigated for various therapeutic applications.

Future research should focus on a systematic evaluation of the biological activities of this compound, including:

Antimicrobial Screening: Assessing its efficacy against a broad panel of pathogenic bacteria and fungi.

Anticancer Activity: Investigating its cytotoxic effects on various cancer cell lines and elucidating the underlying molecular mechanisms, such as the inhibition of specific enzymes or signaling pathways.

Enzyme Inhibition Assays: Screening against a panel of relevant enzymes to identify potential molecular targets. For instance, pyridine-based compounds have been designed as inhibitors for enzymes like VEGFR-2 nih.gov.

A deeper understanding of the mechanism of action at the molecular level is paramount. This will involve techniques such as:

Molecular Docking Studies: To predict the binding modes of the compound with potential protein targets.

Transcriptomic and Proteomic Analyses: To identify changes in gene and protein expression in response to treatment with the compound.

| Potential Biological Activity | Potential Mechanism of Action |

| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes. |

| Anticancer | Inhibition of kinases, induction of apoptosis, anti-angiogenic effects. |

| Enzyme Inhibition | Competitive or non-competitive binding to the active site of target enzymes. |

Rational Design of Advanced Derivatives with Enhanced Potency and Specificity

The chemical structure of this compound offers multiple sites for modification to enhance its biological activity and specificity. Rational drug design principles can be applied to create a library of derivatives with improved pharmacological profiles.

Key strategies for the design of advanced derivatives include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with systematic modifications to the pyridine ring, the acrylic acid chain, and the chloro substituent to understand the structural requirements for optimal activity nih.govnih.gov.

Bioisosteric Replacement: Replacing the chlorine atom or other functional groups with bioisosteres to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities mdpi.com.

Computational modeling will play a crucial role in guiding the design of these derivatives by predicting their binding affinities and pharmacokinetic properties.

| Modification Site | Potential Impact |

| Pyridine Ring | Altering electronic properties and potential for hydrogen bonding. |

| Acrylic Acid Moiety | Modifying acidity, polarity, and interaction with target proteins. |

| Chloro Substituent | Influencing lipophilicity and metabolic stability. |

Comprehensive Environmental Fate and Toxicological Research

A thorough understanding of the environmental fate and toxicological profile of this compound is essential for its safe development and potential application.

Future research in this area should address:

Biodegradability: Assessing the susceptibility of the compound to microbial degradation in soil and water systems. Pyridine and some of its derivatives are known to be biodegradable, but the presence of the chloro substituent may affect this process researchgate.net.

Abiotic Degradation: Investigating the potential for photodegradation and hydrolysis under various environmental conditions.

Ecotoxicity: Evaluating the acute and chronic toxicity of the compound to a range of aquatic and terrestrial organisms.

Toxicological studies in mammalian systems are also crucial to determine its potential risks to human health. This includes:

In vitro and in vivo toxicity testing: To assess cytotoxicity, genotoxicity, and other potential adverse effects. Studies on related compounds like 2-chloropyridine have shown potential for liver toxicity nih.govnih.govnih.gov.

Metabolism and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its behavior in the body.

| Environmental Aspect | Research Focus |

| Persistence | Biodegradation and abiotic degradation studies. |

| Toxicity | Ecotoxicity testing on representative organisms. |

| Bioaccumulation | Assessment of the potential for accumulation in the food chain. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development nih.govharvard.eduresearchgate.netfrontiersin.org. These technologies can be leveraged to accelerate the research and optimization of this compound and its derivatives.

Key applications of AI and ML include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and toxicity of novel derivatives based on their chemical structure researchgate.net.

De Novo Drug Design: Using generative models to design novel molecules with desired properties based on the this compound scaffold arxiv.org.

Synthesis Planning: Employing AI-powered retrosynthesis tools to identify optimal and novel synthetic routes preprints.org.

Virtual Screening: Utilizing ML models to rapidly screen large virtual libraries of compounds for potential hits with high affinity for a specific biological target nih.gov.

The integration of AI and ML can significantly reduce the time and cost associated with the discovery and optimization of new drug candidates derived from this compound.

| AI/ML Application | Benefit |

| QSAR Modeling | Rapid prediction of activity and toxicity, reducing the need for extensive experimental screening. |

| Generative Models | Exploration of novel chemical space for improved drug candidates. |

| Retrosynthesis Tools | Efficient identification of viable and innovative synthetic pathways. |

| Virtual Screening | High-throughput identification of promising lead compounds. |

Q & A

Q. Which software tools are recommended for modeling the electronic properties of this compound?

- Methodology :

- DFT calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map HOMO-LUMO gaps and electrostatic potentials .

- Molecular dynamics : GROMACS to simulate solvation effects on conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.